molecular formula C16H19N3O B6023444 1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6023444
M. Wt: 269.34 g/mol
InChI Key: SUJMAXROUTWNTF-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One such method involves scaffold hopping and computer-aided drug design . Another approach involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to involve the inhibition of a protein called TRPA1. TRPA1 is a calcium-permeable ion channel that is expressed in sensory neurons and plays a role in pain and inflammation. This compound has been shown to inhibit TRPA1 activation, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, suggesting that it may have potential as an anticancer agent. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its high potency and selectivity for TRPA1 inhibition. This makes it a useful tool for studying the role of TRPA1 in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of research that could be explored in the future with regards to 1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of research is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, but more research is needed to determine its efficacy in vivo. Finally, there is interest in developing more potent and selective TRPA1 inhibitors, which could have broader therapeutic applications.

Synthesis Methods

The synthesis of 1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form 5-ethyl-2-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid ethyl ester. This intermediate is then reacted with tert-butyl carbazate to form the tert-butyl carbamate, which is subsequently reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with p-fluorobenzaldehyde to form this compound.

Scientific Research Applications

1-tert-butyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied in preclinical models and has shown promise in a variety of therapeutic applications. One area of research that has received significant attention is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This has led to interest in this compound as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

1-tert-butyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-16(2,3)19-15-13(10-17-19)12(9-14(20)18-15)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMAXROUTWNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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